N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine
Overview
Description
N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the thiazole ring under acidic conditions. The overall reaction can be summarized as follows:
Step 1: 4-fluoroaniline reacts with thiophene-2-carboxylic acid in the presence of POCl3 to form an intermediate amide.
Step 2: The intermediate amide undergoes cyclization to form the thiazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the thiazole ring or other functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(4-chlorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.
N-(4-nitrophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine:
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its stability, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFFWFYYZCNMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242944 | |
Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696628-84-9 | |
Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696628-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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